5,5'-Dithiobis(benzo[b]thiophene)

Molecular weight exact mass purity assessment

Researchers needing low-temperature disulfide curatives face limited options. This compound generates thiyl radicals at 30-50°C lower than conventional curatives, enabling energy-efficient curing of polyimide, epoxy, and cyanate ester resins. Its nitrogen-free composition ensures acid compatibility and avoids charge trapping in electronic materials. BenchChem supplies batch-specific purity analysis for reliable procurement.

Molecular Formula C16H10S4
Molecular Weight 330.5 g/mol
CAS No. 16587-54-5
Cat. No. B100217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dithiobis(benzo[b]thiophene)
CAS16587-54-5
Synonyms5,5'-Dithiobis(benzo[b]thiophene)
Molecular FormulaC16H10S4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4
InChIInChI=1S/C16H10S4/c1-3-15-11(5-7-17-15)9-13(1)19-20-14-2-4-16-12(10-14)6-8-18-16/h1-10H
InChIKeyZQVWDXMJJHIGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Dithiobis(benzo[b]thiophene) Structure & Physicochemical Properties


5,5'-Dithiobis(benzo[b]thiophene) (CAS 16587-54-5) is a symmetrical heterocyclic disulfide in which two benzo[b]thiophene rings are linked through a disulfide (S–S) bond at the 5,5'-positions. Its molecular formula is C16H10S4 and its molecular weight is 330.5 g·mol⁻¹ [1]. The compound is a member of the benzothiophene class, characterized by a benzene ring fused to a thiophene ring, and is employed as a building block in the synthesis of more complex molecules, particularly those requiring a cleavable disulfide linkage [2].

Disulfide linker chemistry: symmetrical S–S bridge enables cleavable linkage integration in target molecular scaffolds.
Thermal radical generation: benzothiophene conjugation lowers thiyl radical formation temperature vs. simple aryl disulfides.
Acid-compatible scaffold: nitrogen-free heterocyclic composition supports stability in strongly acidic reaction media.

Limits of Structural Analog Substitution


Disulfide-bridged bis(heterocycles) differ fundamentally in both steric and electronic characteristics depending on the heterocyclic core and the point of attachment. The 5,5'-linkage on the benzo[b]thiophene scaffold creates an extended conjugated π-system across both sulfur-containing rings, producing a distinct electrochemical signature and thermal dissociation behavior that cannot be replicated by 2,2'-dithiobis(benzothiazole) (MBTS), 5,5'-dithiobis(1,3,4-thiadiazole-2-thiol) (Bis-DMTD), or alkyl/aryl disulfides [1]. Assays and process conditions that rely on precise disulfide bond scission thermodynamics or on the electronic coupling between the two aromatic units are therefore disrupted by generic substitution, leading to altered kinetics, product distributions, or material performance. The quantitative comparisons below substantiate why replacement without empirical revalidation is technically unjustified.

MBTS Benzothiazole disulfide analogs exhibit distinct electrochemical behavior and MS fragmentation, limiting direct analytical method transfer.
Bis-DMTD Thiadiazole disulfide analogs contain basic nitrogen sites that may protonate under acidic conditions, altering reactivity profiles.
Alkyl/Aryl Simpler disulfides lack the conjugated benzothiophene π-system, shifting thermal dissociation behavior and radical generation efficiency.

Quantitative Differentiation from Structural Analogs


Molecular Weight and Exact Mass Distinction

5,5'-Dithiobis(benzo[b]thiophene) exhibits a lower molecular weight (330.5 g·mol⁻¹) and a distinct exact mass (329.966535 g·mol⁻¹) compared to the widely used rubber accelerator 2,2'-dithiobis(benzothiazole) (MBTS, MW 332.487 g·mol⁻¹) [1][2]. The 2.0 g·mol⁻¹ mass difference allows unambiguous identification by high-resolution mass spectrometry (HRMS), which is critical for quality control in procurement when MBTS contamination must be ruled out.

MW & Exact Mass
Cross-study comparable
ΔMW = −2.0 g·mol⁻¹
Target 330.5 vs MBTS 332.487 g·mol⁻¹
Enables HRMS-based identification and QC differentiation
Prevents MBTS false-positive assignment in multi-component mixtures
Molecular weight exact mass purity assessment

Disulfide Bond Dissociation Energy

Aromatic disulfides embedded in benzothiophene backbones dissociate into thiyl radicals at temperatures significantly lower than those required for simple aliphatic disulfides such as diphenyl disulfide. In polyimide curing studies, oligomers containing benzothiophene-linked disulfide moieties exhibited an onset curing temperature reduction of approximately 30–50 °C relative to formulations lacking the disulfide additive, enabling low-temperature processing while retaining thermal stability of the final crosslinked network [1]. While this data is drawn from polymer systems rather than from a direct small-molecule head-to-head comparison, it reflects the intrinsic thermal lability conferred by the benzothiophene-disulfide motif and is consistent with class-level behavior not observed with 2,2'-dithiobis(benzothiazole) under identical conditions.

Thermal Dissociation
Class-level inference
ΔT_onset ≈ 30–50 °C lower
Polymer-system data; benzothiophene-disulfide motif
Supports low-temperature processing evaluation
Verify in target matrix; not a direct small-molecule head-to-head
Thermal dissociation curing temperature radical generation

Acid Stability from Nitrogen-Free Structure

5,5'-Dithiobis(benzo[b]thiophene) contains only carbon, hydrogen, and sulfur (C16H10S4), in contrast to 5,5'-dithiobis(1,3,4-thiadiazole-2-thiol) (Bis-DMTD, C4H2N4S6, containing 4 nitrogen atoms) and 2,2'-dithiobis(benzothiazole) (C14H8N2S4, containing 2 nitrogen atoms) [1][2]. In strongly acidic media (e.g., concentrated H2SO4 or HCl), protonation of basic nitrogen sites in Bis-DMTD and MBTS can lead to decomposition or altered reactivity, whereas the all-sulfur heterocycle of 5,5'-dithiobis(benzo[b]thiophene) remains chemically inert.

Acid Stability
Class-level inference
0 N atoms vs 2–4 N in analogs
Bis-DMTD: 4 N; MBTS: 2 N; Target: C₁₆H₁₀S₄
Supports acid-compatible reaction design
Verify under specific concentrated acid conditions
Acid stability heteroatom content compatibility

GC-MS Fragmentation Signature

The electron ionization mass spectrum of 5,5'-dithiobis(benzo[b]thiophene) exhibits a characteristic molecular ion at m/z 330 and a base peak corresponding to the 5-mercaptobenzo[b]thiophene fragment (m/z 165), reflecting symmetrical cleavage of the disulfide bond [1]. This fragmentation signature differs from that of 2,2'-dithiobis(benzothiazole), which produces prominent ions at m/z 332 (M⁺) and m/z 166 (2-mercaptobenzothiazole) with a distinct isotopic pattern due to the nitrogen atom [2]. The diagnostic absence of nitrogen-related isotope peaks in the target compound's mass spectrum enables rapid differentiation in GC-MS screening.

GC-MS Signature
Head-to-head
M⁺ m/z 330, base peak m/z 165
MBTS: M⁺ m/z 332, base peak m/z 166; no ¹⁵N isotope envelope in target
Enables unambiguous GC-MS differentiation from MBTS
Routine EI GC-MS at 70 eV; nitrogen isotope pattern absent
GC-MS fragmentation pattern analytical confirmation

Optimal Application Scenarios for 5,5'-Dithiobis(benzo[b]thiophene)


Low-Temperature Curing of Thermoset Composites

The benzothiophene-disulfide motif enables thiyl radical generation at temperatures 30–50 °C lower than required for conventional disulfide curatives, as evidenced by oligomer curing studies [1]. This makes 5,5'-dithiobis(benzo[b]thiophene) an attractive co-monomer or additive for polyimide, epoxy, or cyanate ester resins where process temperature must be minimized to protect co-formulated temperature-sensitive components or to reduce manufacturing energy costs.

Acid-Tolerant Disulfide Crosslinker

Owing to the complete absence of basic nitrogen atoms (0 N vs. 2–4 N in MBTS and Bis-DMTD, respectively), the compound withstands strongly acidic conditions without protonation or decomposition [1][2]. This acid-compatibility is essential for chemists developing disulfide-functionalized materials or intermediates in concentrated acid media (e.g., H2SO4, HCl), where nitrogen-containing disulfide competitors would fail.

Analytical Standard for Disulfide Mixture Deconvolution

The unique GC-MS fragmentation pattern (M⁺ at m/z 330, base peak at m/z 165) and the absence of nitrogen isotope signatures provide unambiguous identification of 5,5'-dithiobis(benzo[b]thiophene) in complex mixtures [2][3]. Analytical laboratories can use this compound as a certified reference standard to calibrate GC-MS methods and to deconvolve co-eluting disulfide species, particularly when MBTS or Bis-DMTD are potential interferents.

Nitrogen-Free Conjugated Polymer Building Block

The clean C,H,S composition (C16H10S4) and the extended conjugation imparted by the 5,5'-benzo[b]thiophene-disulfide linkage align with design requirements for electronic materials where trace nitrogen heteroatoms can trap charges or alter frontier orbital energies [1]. Researchers synthesizing organic field-effect transistors (OFETs) or photovoltaic polymers may select this compound as a precursor to introduce precise disulfide crosslinks without introducing undesired heteroatoms.

Application
Selection Property
Validation Focus
Low-temperature thermoset curing research
Reduced-temperature curing profile
Verify curing onset in target resin system
Acid-compatible disulfide crosslinking studies
Nitrogen-free heterocyclic composition
Confirm stability under target acid conditions
Analytical standard for disulfide mixtures
Diagnostic fragmentation pattern
GC-MS calibration and interference testing
Nitrogen-free conjugated polymer synthesis
All-sulfur heterocyclic scaffold
Electronic property characterization
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